molecular formula C8H7ClN2O3 B181304 N-(4-chloro-2-nitrophenyl)acetamide CAS No. 881-51-6

N-(4-chloro-2-nitrophenyl)acetamide

Cat. No. B181304
CAS RN: 881-51-6
M. Wt: 214.6 g/mol
InChI Key: QWDUNBOWGVRUCG-UHFFFAOYSA-N
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Description

“N-(4-chloro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .


Synthesis Analysis

The synthesis of “N-(4-chloro-2-nitrophenyl)acetamide” involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained after filtration and drying .


Molecular Structure Analysis

The molecular structure of “N-(4-chloro-2-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group via a nitrogen atom . The molecule has a molecular weight of 214.606 Da .


Chemical Reactions Analysis

“N-(4-chloro-2-nitrophenyl)acetamide” can undergo various chemical reactions due to the presence of the nitro group and the acetamide group. For instance, it can participate in hydrogen bonding interactions with other molecules .


Physical And Chemical Properties Analysis

“N-(4-chloro-2-nitrophenyl)acetamide” has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a flash point of 219.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, and a polar surface area of 75 Å2 .

Scientific Research Applications

Degradation and Environmental Impact

N-(4-chloro-2-nitrophenyl)acetamide, as a chemical entity, may not be directly mentioned in the available literature, but its structural components and related compounds have been studied extensively, particularly in the context of environmental science and toxicology. The degradation pathways of similar acetaminophen (ACT) derivatives and their environmental impacts provide insight into how compounds like N-(4-chloro-2-nitrophenyl)acetamide could behave in aquatic systems and their potential biotoxicity effects.

Advanced Oxidation Processes (AOPs) have been explored for the treatment of water contaminated with acetaminophen and its derivatives, leading to the generation of various by-products. The study by Qutob et al. (2022) reviews the degradation of acetaminophen via AOPs, discussing the generation of by-products, their biotoxicity, and proposed degradation pathways. This research suggests that similar compounds, including potentially N-(4-chloro-2-nitrophenyl)acetamide, could undergo comparable degradation pathways, yielding a variety of by-products with varying levels of environmental toxicity. The most frequently detected by-products in these processes include hydroquinone, 1,4-benzoquinone, and acetamide, indicating the potential environmental fate of structurally related compounds (Qutob et al., 2022).

Adsorptive Removal from Water

The removal of acetaminophen (ACT) from water, which shares a part of the acetamide group found in N-(4-chloro-2-nitrophenyl)acetamide, has been extensively studied. Igwegbe et al. (2021) provide a comprehensive review of the adsorptive elimination of ACT from water, elaborating on recent progress, the efficacy of various adsorbents, and the key mechanisms underlying ACT uptake, such as π-π interactions and hydrogen bonds. This information is critical for understanding how compounds like N-(4-chloro-2-nitrophenyl)acetamide could be effectively removed from water sources, highlighting the significance of adsorption technologies in mitigating the environmental impact of such compounds (Igwegbe et al., 2021).

Environmental and Health Implications

The presence of nitrophenols, including derivatives similar to the nitrophenyl component of N-(4-chloro-2-nitrophenyl)acetamide, in the environment has been reviewed by Harrison et al. (2005). This review discusses the sources, atmospheric occurrence, and potential health implications of nitrophenols, shedding light on the environmental behavior and toxicological profile of nitrophenyl compounds. Understanding the environmental pathways and health risks associated with nitrophenols can provide valuable insights into the broader implications of handling and disposing of compounds like N-(4-chloro-2-nitrophenyl)acetamide (Harrison et al., 2005).

Safety And Hazards

“N-(4-chloro-2-nitrophenyl)acetamide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301-H311-H331-H341, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .

Future Directions

The future directions for “N-(4-chloro-2-nitrophenyl)acetamide” could involve further studies on its antibacterial activity, especially against Klebsiella pneumoniae . Additionally, its potential as a new antibacterial drug could be investigated, given its excellent pharmacokinetic profile .

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDUNBOWGVRUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383081
Record name N-(4-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-nitrophenyl)acetamide

CAS RN

881-51-6
Record name N-(4-chloro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 50 ml of acetic anhydride and two drops of sulfuric acid was added 34.5 grams of 4-chloro-2-nitroaniline in several portions. At the end of addition, the solution was heated at 50° C. for one hour and then allowed to cool. 300 ml of cold water was added to the solution to induce precipitation of crystals, which were removed by filtration and washed with water. There were obtained the crystals of 2-acetylamino-5-chloronitrobenzene in a yield of 41.8 grams.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
34.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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